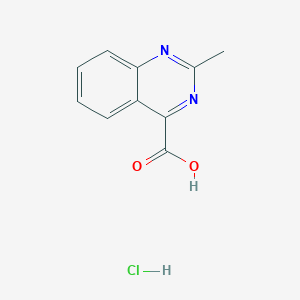

2-Methylquinazoline-4-carboxylic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-methylquinazoline-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.ClH/c1-6-11-8-5-3-2-4-7(8)9(12-6)10(13)14;/h2-5H,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAAAVZDOIZAHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-Methylquinazoline-4-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of anthranilic acid with acetic anhydride in the presence of a suitable catalyst . This reaction typically occurs under reflux conditions in acetic acid. Another method involves the use of hydrazides and aldehydes to form quinazoline derivatives through solution-based synthesis, mechanosynthesis, or solid-state melt reactions .

Analyse Chemischer Reaktionen

2-Methylquinazoline-4-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Methylquinazoline-4-carboxylic acid hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antibacterial, antifungal, and anticancer properties . Additionally, it is used in the pharmaceutical industry for drug development and testing .

Wirkmechanismus

The mechanism of action of 2-Methylquinazoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects . For example, some quinazoline compounds inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Vergleich Mit ähnlichen Verbindungen

(a) 2-Methyl-1,3-thiazole-4-carboxylic Acid Hydrochloride

- Structure : Contains a thiazole ring (sulfur and nitrogen) instead of quinazoline.

- Properties: Lower molecular weight (MW: ~179.62 g/mol) due to a simpler heterocycle. PubChem ID: 19261703 . (b) 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Structure : Pyrimidine core with chlorine and methyl substituents.

- CAS: 89581-58-8 . (c) 2-Methylquinoline-4-carboxylic Acid Derivatives

- Structure: Quinoline backbone (one nitrogen atom) vs. quinazoline (two nitrogen atoms).

- Properties: The additional nitrogen in quinazoline may improve hydrogen-bonding interactions with biological targets.

Data Table: Comparative Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | CAS Number |

|---|---|---|---|---|---|

| 2-Methylquinazoline-4-carboxylic acid hydrochloride* | C₁₁H₁₀ClN₃O₂ | ~251.67 (estimated) | Quinazoline | 2-CH₃, 4-COOH, HCl | Not available |

| 2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride | C₅H₆ClNO₂S | 179.62 | Thiazole | 2-CH₃, 4-COOH, HCl | 1311043-74-9 |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 172.57 | Pyrimidine | 2-Cl, 6-CH₃, 4-COOH | 89581-58-8 |

| 2-Methylquinoline-4-carboxylic acid hydrazide derivative | C₁₈H₁₅N₃O₂ | 305.34 | Quinoline | 2-CH₃, 4-(hydrazide) | MFCD00681080 |

*Estimated values based on structural analogs.

Research Implications and Gaps

The absence of direct pharmacological data for this compound highlights a need for targeted studies. Priorities include:

Biologische Aktivität

2-Methylquinazoline-4-carboxylic acid hydrochloride (MQCA) is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with MQCA, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H8N2O2·HCl

- Molecular Weight : 220.64 g/mol

- Chemical Structure : The compound features a quinazoline ring substituted with a carboxylic acid and a methyl group, contributing to its biological activity.

Anticancer Activity

Research indicates that derivatives of quinazoline, including MQCA, exhibit significant anticancer properties. A study highlighted that compounds with a similar structure inhibited dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of cancer cells, particularly in breast and prostate cancers .

Case Study :

In vitro studies demonstrated that MQCA derivatives showed potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective growth inhibition. For example, certain derivatives exhibited IC50 values as low as 7.09 µM against HepG2 cells, comparable to established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| MQCA Derivative 1 | MCF-7 | 13.46 |

| MQCA Derivative 2 | HepG2 | 7.09 |

Antimicrobial Activity

MQCA has also been evaluated for its antimicrobial properties. Quinazoline derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table of Antimicrobial Activity :

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MQCA Derivative A | MRSA | 8 µg/mL |

| MQCA Derivative B | E. coli | 16 µg/mL |

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, MQCA exhibits anti-inflammatory properties. Studies have shown that quinazoline derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process .

The biological activity of MQCA can be attributed to several mechanisms:

- Enzyme Inhibition : MQCA acts as an inhibitor for key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : It has been observed that MQCA induces cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells.

- Molecular Interactions : Molecular docking studies suggest that MQCA binds effectively to target proteins, disrupting their normal function.

Research Findings and Future Directions

Recent studies have focused on optimizing the structure of MQCA derivatives to enhance their biological activities. The incorporation of various substituents has been shown to significantly affect the potency and selectivity of these compounds against specific biological targets.

Future research should aim at:

- Conducting more extensive in vivo studies to validate the efficacy and safety profiles of MQCA.

- Exploring the potential of MQCA in combination therapies for enhanced anticancer effects.

- Investigating its mechanism at the molecular level to discover new therapeutic targets.

Q & A

Basic Synthesis and Purification

Q: What are the common synthetic routes for preparing 2-methylquinazoline-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield? A: The synthesis typically involves cyclization reactions starting from substituted aniline derivatives. For example, ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate can be hydrolyzed under reflux with 6M HCl to yield carboxylic acid derivatives (90% yield), followed by HCl salt formation . Key factors include temperature control, stoichiometry of reagents (e.g., HCl for hydrolysis), and purification via recrystallization or column chromatography. Base-mediated cyclization using sodium hydroxide may also generate water-soluble intermediates .

Advanced Optimization of Synthetic Pathways

Q: How can factorial design be applied to optimize the synthesis of this compound? A: Factorial design can systematically evaluate variables like temperature, reaction time, and reagent ratios. For instance, optimizing hydrolysis conditions (e.g., HCl concentration, reflux duration) may maximize yield while minimizing side products. Statistical analysis of kinetic data (e.g., in vitro release studies) can model reaction pathways and identify critical parameters .

Analytical Characterization Techniques

Q: What analytical methods are recommended for characterizing this compound? A:

- HPLC : For purity assessment (>98% purity criteria) and quantification of residual solvents .

- NMR (¹H/¹³C) : To confirm structural integrity, particularly the methyl group at position 2 and the carboxylic acid moiety .

- Mass Spectrometry : To verify molecular weight (e.g., 266.68 g/mol for related quinazoline derivatives) .

Biological Target Interactions

Q: What biological targets are associated with 2-methylquinazoline-4-carboxylic acid derivatives, and how are these interactions studied? A: Quinazoline derivatives are known to inhibit enzymes like tyrosine kinases or interact with DNA helicases. Assays such as enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization can quantify binding affinities. Structural analogs, like 7-chloro-2-methylquinazoline-4-carboxylic acid, show potential in targeting cancer-related proteins .

Addressing Data Contradictions in Biochemical Assays

Q: How should researchers resolve contradictions in biochemical assay results for this compound? A: Contradictions may arise from assay conditions (e.g., pH, ionic strength) or compound stability. Control experiments, including stability studies under assay conditions and orthogonal validation (e.g., SPR vs. ITC for binding kinetics), are critical. Replicating experiments with purified batches (HPLC-validated) can isolate compound-related variability .

Safety and Handling Protocols

Q: What safety precautions are essential when handling this compound? A:

- Engineering Controls : Use fume hoods to avoid inhalation of HCl vapors .

- PPE : Lab coats, gloves, and goggles to prevent skin/eye contact .

- Emergency Measures : Immediate rinsing with water for eye/skin exposure and medical evaluation for ingestion .

Solubility and Formulation Challenges

Q: How can the solubility of this compound be improved for in vivo studies? A: The hydrochloride salt inherently enhances aqueous solubility. Further optimization may involve co-solvents (e.g., DMSO for stock solutions) or formulation as nanoemulsions. Derivatives like sodium salts (95% yield via NaOH/EtOH treatment) offer improved water solubility .

Comparative Studies with Structural Analogs

Q: How do substituent variations (e.g., chloro vs. methyl groups) impact the bioactivity of quinazoline-4-carboxylic acid derivatives? A: Methyl groups at position 2 enhance lipophilicity, potentially improving membrane permeability, while chloro substituents (e.g., at position 7) may increase electrophilic reactivity with target proteins. Comparative SAR studies using analogs like 7-chloro-2-methylquinazoline-4-carboxylic acid can elucidate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.